Axl-IN-8

Description

Properties

Molecular Formula |

C31H29FN6O3 |

|---|---|

Molecular Weight |

552.6 g/mol |

IUPAC Name |

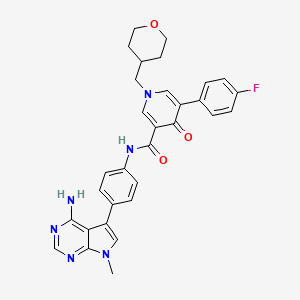

N-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-5-(4-fluorophenyl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide |

InChI |

InChI=1S/C31H29FN6O3/c1-37-15-24(27-29(33)34-18-35-30(27)37)20-4-8-23(9-5-20)36-31(40)26-17-38(14-19-10-12-41-13-11-19)16-25(28(26)39)21-2-6-22(32)7-3-21/h2-9,15-19H,10-14H2,1H3,(H,36,40)(H2,33,34,35) |

InChI Key |

DGVPNVQBSCWKJG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)NC(=O)C4=CN(C=C(C4=O)C5=CC=C(C=C5)F)CC6CCOCC6 |

Origin of Product |

United States |

Foundational & Exploratory

Axl-IN-8 in Non-Small Cell Lung Cancer: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism of action of Axl-IN-8, a potent inhibitor of the AXL receptor tyrosine kinase, within the context of non-small cell lung cancer (NSCLC) cells. Overexpression of AXL is a known driver of tumor progression, therapy resistance, and metastasis in NSCLC.[1][2][3] this compound represents a targeted therapeutic strategy to counteract these effects. This document synthesizes available data on this compound and the broader class of AXL inhibitors to provide a comprehensive understanding of its function.

Core Mechanism of Action: Inhibition of AXL Signaling

This compound is a small molecule inhibitor that targets the AXL receptor tyrosine kinase.[1] The primary mechanism of action involves the binding of this compound to the ATP-binding site within the kinase domain of the AXL receptor.[4] This competitive inhibition prevents the phosphorylation and subsequent activation of AXL, thereby blocking downstream signaling cascades that are crucial for cancer cell survival and proliferation.[4]

The AXL signaling pathway is typically activated by its ligand, growth arrest-specific 6 (Gas6).[5] Upon Gas6 binding, AXL receptors dimerize and autophosphorylate, creating docking sites for various downstream signaling proteins.[5][6] These proteins, in turn, activate key cellular pathways, including the PI3K-AKT and MAPK/ERK pathways, which are central to cell survival, growth, and proliferation.[4][7] By inhibiting the initial phosphorylation step, this compound effectively shuts down these pro-tumorigenic signals.

Quantitative Data: Potency and Cellular Activity of this compound

The following table summarizes the available quantitative data on the inhibitory activity of this compound. The data is sourced from commercially available information, which cites the patent WO2018121228A1.[1]

| Target/Cell Line | Assay Type | IC50 (nM) | Cell Type |

| AXL | Kinase Assay | < 1 | - |

| c-MET | Kinase Assay | 1-10 | - |

| BaF3/TEL-AXL | Proliferation Assay | < 10 | Murine Pro-B cells |

| MKN45 | Proliferation Assay | 226.6 | Human Gastric Cancer |

| EBC-1 | Proliferation Assay | 120.3 | Human Lung Squamous Cell Carcinoma (NSCLC) |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the AXL signaling pathway and a typical experimental workflow for evaluating AXL inhibitors like this compound.

Detailed Experimental Protocols

While specific protocols for this compound are not publicly available, the following are detailed, representative methodologies for key experiments used to characterize AXL inhibitors in NSCLC research.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Lines: EBC-1, A549, H1299 (human NSCLC cell lines).

-

Procedure:

-

Seed NSCLC cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

-

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of AXL and its downstream signaling proteins.

-

Reagents: RIPA buffer, protease and phosphatase inhibitors, primary antibodies (anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.

-

Procedure:

-

Plate NSCLC cells and treat with this compound at various concentrations for a specified time (e.g., 2 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Reagents: Annexin V-FITC Apoptosis Detection Kit.

-

Procedure:

-

Treat NSCLC cells with this compound or DMSO for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Conclusion

This compound is a potent inhibitor of the AXL receptor tyrosine kinase with demonstrated anti-proliferative activity in an NSCLC cell line. Its mechanism of action is centered on the blockade of the AXL signaling pathway, which is a critical driver of tumorigenesis and therapy resistance in non-small cell lung cancer. The provided data and representative protocols offer a foundational understanding for researchers and drug development professionals working on targeted therapies for NSCLC. Further investigation into the in vivo efficacy and potential for combination therapies will be crucial in elucidating the full therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of AXL on the epithelial-to-mesenchymal transition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Function of Axl receptor tyrosine kinase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. What are AXL inhibitors and how do they work? [synapse.patsnap.com]

Axl Inhibitor UNC2025: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and orally bioavailable Axl kinase inhibitor, UNC2025. The document details its chemical structure, inhibitory activity, and a comprehensive synthesis pathway, making it a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

UNC2025 is a dual inhibitor of MER and FLT3 kinases, also exhibiting potent activity against Axl.[1] Its chemical structure is presented below:

Chemical Name: N-(4-((2-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)-1-phenylcyclopropanecarboxamide

Molecular Formula: C29H23N5O2S

Molecular Weight: 513.12 g/mol [1]

Inhibitory Activity

UNC2025 has been demonstrated to be a highly potent inhibitor of several kinases, with a particular efficacy against the TAM (Tyro3, Axl, Mer) family and Flt3. The inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cell-Based Assay |

| Mer | 0.74[1] | 2.7 (in 697 B-ALL cells)[2] |

| Flt3 | 0.8[1] | 14 (in Molm-14 AML cells)[2] |

| Axl | 1.6[3] | 122[2] |

| Tyro3 | - | 301[2] |

Data compiled from multiple sources.[1][2][3]

Axl Signaling Pathway

Axl is a receptor tyrosine kinase that, upon binding to its ligand Gas6, activates several downstream signaling pathways crucial for cell proliferation, survival, and migration. UNC2025, as a type I kinase inhibitor, competitively binds to the ATP-binding pocket of the Axl kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling.

Synthesis Pathway of UNC2025

The synthesis of UNC2025 involves a multi-step process, which is outlined below. The detailed experimental protocols are provided in the subsequent section.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of UNC2025, based on the likely synthetic route.

Suzuki Coupling for Intermediate 1

-

Reaction: To a solution of 2-chloro-7-fluorothieno[3,2-b]pyridine (Starting Material 1) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Starting Material 2) in a suitable solvent (e.g., 1,4-dioxane/water mixture), a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) are added.

-

Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 90 °C) for a defined period (e.g., 12 hours).

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Intermediate 1.

Nucleophilic Aromatic Substitution for Intermediate 3

-

Reaction: 4-aminophenol (Intermediate 2) is dissolved in a polar aprotic solvent (e.g., DMF or DMSO), and a strong base (e.g., NaH) is added portion-wise at a low temperature (e.g., 0 °C). The mixture is stirred for a short period to allow for the formation of the phenoxide.

-

Conditions: A solution of Intermediate 1 in the same solvent is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The resulting precipitate is collected by filtration, washed with water and a non-polar organic solvent (e.g., diethyl ether or hexane), and dried under vacuum to afford Intermediate 3.

Amide Coupling to form UNC2025

-

Reaction: To a solution of Intermediate 3 in a suitable aprotic solvent (e.g., dichloromethane or THF) and a non-nucleophilic base (e.g., pyridine or triethylamine), 1-phenylcyclopropanecarbonyl chloride (Starting Material 3) is added dropwise at 0 °C.

-

Conditions: The reaction mixture is stirred at room temperature for several hours.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the final product, UNC2025.

Conclusion

UNC2025 is a potent Axl kinase inhibitor with a well-defined structure and a feasible synthetic pathway. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the development of novel cancer therapeutics targeting the Axl signaling pathway. Further investigation into the preclinical and clinical efficacy of UNC2025 and its analogs is warranted.

References

Axl-IN-8: A Comprehensive Technical Guide to a Potent and Selective AXL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, has emerged as a critical mediator in cancer progression, metastasis, and the development of therapeutic resistance.[1] Its overexpression is correlated with poor prognosis in a multitude of malignancies, including non-small-cell lung cancer, breast cancer, and acute myeloid leukemia.[2][3] AXL signaling, primarily activated by its ligand Growth Arrest-Specific 6 (GAS6), triggers a cascade of downstream pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which collectively promote cell survival, proliferation, migration, and immune evasion.[4][5] Consequently, the development of potent and selective AXL inhibitors represents a promising therapeutic strategy in oncology.[6][7] Axl-IN-8 is a novel small molecule inhibitor demonstrating high potency and selectivity for AXL, positioning it as a valuable tool for both basic research and preclinical drug development.[8][9] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, the AXL signaling pathway, and representative experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and cellular activity.

Table 1: Biochemical Potency of this compound

| Target Kinase | IC50 |

| AXL | <1 nM |

| c-MET | 1-10 nM |

Data sourced from MedchemExpress.[8][9]

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Description | IC50 |

| BaF3/TEL-AXL | Murine pro-B cell line engineered to express an AXL fusion protein | <10 nM |

| MKN45 | Human gastric cancer cell line | 226.6 nM |

| EBC-1 | Human lung squamous cell carcinoma cell line | 120.3 nM |

Data sourced from MedchemExpress.[8][9]

The AXL Signaling Pathway

The AXL signaling pathway plays a pivotal role in cancer cell pathophysiology. The binding of the ligand GAS6 induces the dimerization and autophosphorylation of the AXL receptor, initiating a complex network of downstream signaling cascades.[10][5] These pathways are crucial for processes such as cell survival, proliferation, migration, and the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[6][2] Furthermore, AXL signaling contributes to the suppression of the innate immune response, creating an immunosuppressive tumor microenvironment.[4][11]

Caption: AXL Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following sections provide a generalized overview of the methodologies that can be employed to characterize AXL inhibitors like this compound, based on techniques cited in the literature.

In Vitro Kinase Assay (e.g., HTRF KinEASE)

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of AXL.

Methodology Summary:

-

Reagents: Recombinant AXL kinase, biotinylated substrate peptide, ATP, and HTRF detection reagents (Europium cryptate-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665).

-

Procedure:

-

The inhibitor (this compound) is serially diluted and incubated with the AXL kinase.

-

The kinase reaction is initiated by the addition of the substrate peptide and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the HTRF detection reagents are added.

-

After an incubation period, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for an in vitro kinase assay.

Cellular Proliferation Assay (e.g., Thymidine Incorporation)

This assay assesses the ability of an inhibitor to prevent the proliferation of cancer cells that are dependent on AXL signaling.

Methodology Summary:

-

Cell Culture: AXL-dependent cancer cell lines (e.g., BaF3/TEL-AXL, MKN45, EBC-1) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound.

-

Labeling: After a suitable incubation period (e.g., 48-72 hours), tritiated thymidine ([³H]-thymidine) is added to the culture medium. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

-

Harvesting: Cells are harvested onto a filter mat, and the unincorporated [³H]-thymidine is washed away.

-

Measurement: The amount of incorporated [³H]-thymidine is quantified using a scintillation counter.

-

Data Analysis: The IC50 value, representing the concentration of inhibitor that causes a 50% reduction in cell proliferation, is determined by plotting the percentage of proliferation against the inhibitor concentration.

Caption: Workflow for a cellular proliferation assay.

In Vivo Tumor Xenograft Model

This experimental model evaluates the anti-tumor efficacy of an AXL inhibitor in a living organism.

Methodology Summary:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: Human cancer cells known to overexpress AXL are implanted subcutaneously or orthotopically into the mice.

-

Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via oral gavage or intraperitoneal injection), while the control group receives a vehicle.

-

Monitoring: Tumor size is measured regularly (e.g., with calipers), and the body weight of the mice is monitored to assess toxicity.

-

Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment. Tumors are then excised and can be used for further analysis (e.g., Western blotting, immunohistochemistry).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

This compound is a potent and selective inhibitor of the AXL receptor tyrosine kinase with demonstrated biochemical and cellular activity. Its ability to potently inhibit AXL and suppress the proliferation of AXL-dependent cancer cell lines underscores its potential as a valuable research tool and a lead compound for the development of novel cancer therapeutics. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other AXL inhibitors, facilitating the ongoing investigation into the role of AXL in cancer and the development of effective targeted therapies.

References

- 1. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. onclive.com [onclive.com]

- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are AXL inhibitors and how do they work? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]

Axl-IN-8 and the Reversal of Chemoresistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of chemoresistance is a paramount challenge in oncology, frequently leading to treatment failure and disease progression. The receptor tyrosine kinase AXL has been identified as a critical mediator of this resistance across a spectrum of cancers. Its overexpression is correlated with poor prognosis and reduced efficacy of various therapeutic agents. This technical guide delves into the molecular underpinnings of AXL-mediated chemoresistance and explores the therapeutic potential of AXL inhibitors, with a specific focus on the potent inhibitor Axl-IN-8, in overcoming this significant clinical hurdle. While comprehensive chemoresistance-specific data for this compound is emerging, this document will also draw upon the extensive research on other well-characterized AXL inhibitors to illustrate the principles and potential applications of this therapeutic strategy.

The AXL Signaling Axis: A Central Regulator of Chemoresistance

AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is activated by its ligand, Growth Arrest-Specific 6 (Gas6). The Gas6/AXL signaling cascade triggers a network of downstream pathways pivotal for cell survival, proliferation, migration, and invasion.[1][2] In the context of cancer, aberrant AXL activation is a key driver of epithelial-to-mesenchymal transition (EMT), a process intrinsically linked to drug resistance and metastasis.[3][4]

Mechanisms of AXL-Mediated Chemoresistance

AXL activation confers chemoresistance through several interconnected mechanisms:

-

Activation of Pro-Survival Pathways: AXL signaling robustly activates the PI3K/AKT and MAPK/ERK pathways, which are central to cell survival and proliferation.[2][5] These pathways upregulate anti-apoptotic proteins and promote cell cycle progression, thereby counteracting the cytotoxic effects of chemotherapeutic agents.

-

Induction of Epithelial-to-Mesenchymal Transition (EMT): AXL is a key orchestrator of EMT, a cellular reprogramming process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasion, and a stem-cell-like phenotype.[3][4] This transition is strongly associated with intrinsic and acquired resistance to a wide range of cancer therapies.[5]

-

Immune Evasion: The AXL signaling pathway contributes to an immunosuppressive tumor microenvironment.[2][3] It can modulate the expression of immune checkpoint molecules like PD-L1 and promote the recruitment of immunosuppressive cells, thereby shielding tumor cells from immune-mediated killing, which can be a component of the therapeutic response to some chemotherapies.[6]

-

Drug Efflux and DNA Damage Repair: Evidence suggests that AXL signaling can enhance the expression of drug efflux pumps and bolster DNA damage repair mechanisms, further diminishing the efficacy of cytotoxic drugs.

This compound: A Potent AXL Inhibitor

This compound is a novel and highly potent small molecule inhibitor of AXL kinase activity. Preclinical data demonstrates its significant anti-proliferative effects in various cancer cell lines.

In Vitro Efficacy of this compound

The following table summarizes the known inhibitory and anti-proliferative activities of this compound.

| Target/Cell Line | IC50 (nM) | Notes |

| Kinase Activity | ||

| AXL | <1 | Potent and selective inhibition of AXL kinase.[7] |

| c-MET | 1-10 | Also exhibits inhibitory activity against another key oncogenic receptor tyrosine kinase.[7] |

| Anti-Proliferative Activity | ||

| BaF3/TEL-AXL | <10 | A Ba/F3 pro-B cell line engineered to be dependent on AXL signaling.[7] |

| MKN45 | 226.6 | A human gastric cancer cell line.[7] |

| EBC-1 | 120.3 | A human lung squamous cell carcinoma cell line.[7] |

Note: The chemoresistance status of the MKN45 and EBC-1 cell lines in the context of the cited this compound studies is not specified in the available literature.

Overcoming Chemoresistance with AXL Inhibition: Preclinical Evidence

While specific data on this compound in chemoresistant models is not yet widely published, extensive research with other AXL inhibitors, such as R428 (Bemcentinib) and BGB324, provides a strong rationale for the potential of this compound to reverse chemoresistance. These studies have consistently shown that AXL inhibition can re-sensitize cancer cells to a variety of chemotherapeutic agents.

Quantitative Data on Chemo-Sensitization by AXL Inhibitors

The following tables present data from studies using other AXL inhibitors, demonstrating their ability to enhance the efficacy of standard-of-care chemotherapies.

Table 1: Effect of AXL Inhibition on Paclitaxel Efficacy in Uterine Serous Cancer (USC) [5]

| Cell Line | Treatment | IC50 of Paclitaxel (nM) | Fold Sensitization |

| ARK1 (Chemoresistant) | Paclitaxel alone | 100 | - |

| Paclitaxel + BGB324 (AXL inhibitor) | 10 | 10 |

Table 2: Effect of AXL Inhibition on Cisplatin and Pemetrexed Efficacy in Mesothelioma [8][9]

| Cell Line | Treatment | % Cell Viability (relative to untreated control) |

| VMC40 | Cisplatin (15 µM) | ~60% |

| Cisplatin (15 µM) + BGB324 (0.5 µM) | ~40% | |

| Pemetrexed (8 µM) | ~70% | |

| Pemetrexed (8 µM) + BGB324 (0.5 µM) | ~50% |

Table 3: Effect of AXL Knockdown on Chemotherapy IC50 in Non-Small Cell Lung Carcinoma (NSCLC) [7]

| Cell Line | Chemotherapeutic Agent | IC50 in Parental Cells (µM) | IC50 in Axl Knockdown Cells (µM) | Fold Reversal of Resistance |

| A549 | Doxorubicin | 1.10 | 0.70 | 1.57 |

| Vincristine | 0.0066 | 0.0018 | 3.67 | |

| Paclitaxel | 0.0017 | 0.0007 | 2.43 | |

| H460 | Doxorubicin | 12.00 | 4.01 | 2.99 |

| Vincristine | 0.0014 | 0.0006 | 2.33 | |

| Paclitaxel | 0.0030 | 0.0011 | 2.73 |

Signaling Pathways and Experimental Workflows

AXL Signaling Pathway in Chemoresistance

Caption: AXL signaling pathway in chemoresistance.

Experimental Workflow for Assessing Chemo-sensitization

Caption: Experimental workflow for assessing chemo-sensitization.

Detailed Experimental Protocols

The following are generalized protocols based on standard methodologies employed in the cited literature for evaluating AXL inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed concentration of this compound (e.g., 100 nM). Include vehicle-treated cells as a control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Treat cells with the desired concentrations of chemotherapeutic agent and/or this compound for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-20% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AXL, total AXL, p-AKT, total AKT, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject 1-5 million chemoresistant cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups: (1) Vehicle control, (2) Chemotherapeutic agent, (3) this compound, and (4) Combination of chemotherapeutic agent and this compound. Administer treatments according to a predetermined schedule (e.g., daily oral gavage for this compound and weekly intraperitoneal injection for the chemotherapeutic agent).

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.

-

Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment regimens.

Conclusion and Future Directions

The AXL signaling pathway is a validated and compelling target for overcoming chemoresistance in a multitude of cancers. Potent AXL inhibitors, such as this compound, hold significant promise for re-sensitizing tumors to conventional therapies, thereby improving patient outcomes. While the direct evidence for this compound in chemoresistant models is still developing, the wealth of preclinical data for other AXL inhibitors provides a strong foundation for its continued investigation.

Future research should focus on:

-

Evaluating the efficacy of this compound in combination with a broad range of chemotherapeutic agents in various chemoresistant cancer models.

-

Identifying predictive biomarkers to select patients most likely to benefit from AXL-targeted therapies.

-

Investigating the role of this compound in modulating the tumor microenvironment to enhance anti-tumor immunity.

The continued exploration of this compound and other AXL inhibitors will be instrumental in developing novel therapeutic strategies to combat the challenge of chemoresistance in cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the Receptor Tyrosine Kinase AXL Restores Paclitaxel Chemosensitivity in Uterine Serous Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AXL expression reflects tumor-immune cell dynamics impacting outcome in non-small cell lung cancer patients treated with immune checkpoint inhibitor monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cisplatin and Pemetrexed Activate AXL and AXL Inhibitor BGB324 Enhances Mesothelioma Cell Death from Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cisplatin and Pemetrexed Activate AXL and AXL Inhibitor BGB324 Enhances Mesothelioma Cell Death from Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Axl-IN-8: A Technical Guide to its Mechanism and Impact on Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a critical player in cancer progression, metastasis, and therapeutic resistance. Its overexpression is correlated with poor prognosis in a variety of malignancies. Axl-IN-8 is a potent and selective small molecule inhibitor of Axl kinase activity. This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding pocket of the Axl kinase domain, thereby preventing its autophosphorylation and subsequent activation. This inhibition blocks the initiation of downstream signaling cascades that are crucial for cancer cell survival, proliferation, migration, and invasion. This compound also demonstrates inhibitory activity against c-MET, another receptor tyrosine kinase implicated in cancer.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary target, Axl, and in various cancer cell lines. The following tables summarize the available quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| Axl | <1 |

| c-MET | 1-10 |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| BaF3/TEL-AXL | Pro-B cell (engineered) | <10 |

| MKN45 | Gastric Cancer | 226.6 |

| EBC-1 | Lung Cancer | 120.3 |

Data presented is based on available information for this compound[1].

Affected Downstream Signaling Pathways

Inhibition of Axl by this compound disrupts several key signaling pathways that are frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. Axl activation leads to the phosphorylation and activation of PI3K, which in turn activates Akt. Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival by inhibiting apoptosis and stimulate cell cycle progression. Inhibition of Axl with this compound is expected to decrease the phosphorylation of Akt, thereby attenuating this pro-survival signaling cascade.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling route that governs cell proliferation, differentiation, and survival. Axl activation can lead to the activation of the Ras-Raf-MEK-ERK cascade. The effect of Axl inhibition on the MAPK/ERK pathway can be context-dependent, with some studies showing a decrease in ERK phosphorylation while others report minimal effects.

STAT Signaling Pathway

The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are key mediators of cytokine and growth factor signaling, playing a significant role in tumor cell proliferation, survival, and immune evasion. Axl activation can lead to the phosphorylation and activation of STAT3. Inhibition of Axl is expected to reduce STAT3 phosphorylation, thereby inhibiting its transcriptional activity and downstream effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Axl Kinase Assay

This assay measures the direct inhibitory effect of this compound on Axl kinase activity.

Materials:

-

Recombinant human Axl kinase

-

Axl substrate (e.g., a synthetic peptide)

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

-

96-well plates

-

Phosphocellulose paper and phosphocellulose wash buffer (for radioactive assay)

-

Plate reader (for non-radioactive assay)

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add Axl kinase, Axl substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive assay).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction. For radioactive assays, spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP. For non-radioactive assays, add the detection reagents according to the manufacturer's protocol.

-

Quantify the kinase activity. For radioactive assays, measure the radioactivity on the phosphocellulose paper using a scintillation counter. For non-radioactive assays, measure the luminescence or fluorescence using a plate reader.

-

Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins like Akt, ERK, and STAT3 in cultured cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of Axl, Akt, ERK, STAT3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the protein to assess loading consistency.

Cell Viability/Proliferation Assay

This assay determines the effect of this compound on the growth and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

96-well plates

-

Reagent for measuring cell viability (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or luminescence generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Cell Migration/Invasion Assay (Boyden Chamber Assay)

This assay evaluates the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

-

Cancer cell line of interest

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

This compound (dissolved in DMSO)

-

Boyden chamber inserts (with or without Matrigel coating for invasion and migration assays, respectively)

-

24-well plates

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

For invasion assays, coat the Boyden chamber inserts with Matrigel.

-

Harvest and resuspend the cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the insert, including this compound or vehicle control.

-

Fill the lower chamber with medium containing a chemoattractant.

-

Incubate the plate for a time sufficient for cell migration/invasion (e.g., 24-48 hours).

-

Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields.

-

Compare the number of migrated/invaded cells in the this compound-treated groups to the control group.

Conclusion

This compound is a potent inhibitor of Axl kinase, a key driver of oncogenesis. By disrupting the PI3K/Akt, MAPK/ERK, and STAT signaling pathways, this compound can effectively inhibit cancer cell proliferation, survival, and migration. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and to elucidate the intricate signaling networks governed by the Axl receptor tyrosine kinase. Further research is warranted to fully characterize the quantitative effects of this compound on downstream signaling molecules and to explore its efficacy in various preclinical cancer models.

References

Axl-IN-8 and its Role in Modulating Epithelial-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The receptor tyrosine kinase Axl is a critical mediator of cancer progression, contributing significantly to aggressive phenotypes such as increased cell migration, invasion, and therapeutic resistance. A pivotal cellular process underpinning these malignant characteristics is the epithelial-mesenchymal transition (EMT). Axl activation is strongly correlated with the induction and maintenance of a mesenchymal state, making it a prime therapeutic target. Axl-IN-8 has emerged as a highly potent and specific inhibitor of Axl kinase. This technical guide provides an in-depth overview of the role of Axl in EMT and the therapeutic potential of this compound in reversing this process. We will detail the underlying signaling pathways, present quantitative data on the effects of Axl inhibition, and provide comprehensive experimental protocols for researchers investigating this axis.

Introduction to Axl and Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition is a biological process where epithelial cells lose their cell-cell adhesion and polarity, acquiring a mesenchymal phenotype characterized by enhanced migratory and invasive properties.[1][2] This transition is driven by a network of transcription factors, including Snail, Slug, and Twist, which repress epithelial markers like E-cadherin and upregulate mesenchymal markers such as N-cadherin and Vimentin.[1][3]

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key driver of EMT. Its ligand, Growth Arrest-Specific 6 (Gas6), activates downstream signaling cascades that promote the mesenchymal phenotype.[4] Overexpression of Axl is observed in numerous cancers and is associated with poor prognosis, metastasis, and drug resistance.[5] Consequently, inhibiting Axl signaling is a promising strategy to counteract EMT and its associated malignant traits.

This compound is a potent small molecule inhibitor of Axl with a reported IC50 of less than 1 nM. It also exhibits inhibitory activity against c-MET with an IC50 between 1-10 nM. Its high potency makes it a valuable tool for studying Axl signaling and a potential candidate for therapeutic development.

Quantitative Data on Axl Inhibition

While specific quantitative data on the direct effects of this compound on EMT markers are not extensively published, the effects of other potent Axl inhibitors like R428 and MP470, as well as Axl knockdown via siRNA, provide a strong indication of the expected outcomes.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Description | IC50 (nM) |

| BaF3/TEL-AXL | AXL-dependent cell line | <10 |

| MKN45 | Gastric cancer | 226.6 |

| EBC-1 | Lung cancer | 120.3 |

Data sourced from MedChemExpress.

Table 2: Effects of Axl Inhibition on EMT Marker Expression (Representative Data from various studies)

| Treatment/Condition | Cell Line | Epithelial Marker (E-cadherin) | Mesenchymal Markers (N-cadherin, Vimentin, Snail, Slug) | Reference |

| AXL Overexpression | HMLE | Decreased | Increased | [1] |

| AXL Overexpression | MCF10A | Decreased | Increased | [1] |

| AXL siRNA Knockdown | PC9 | Increased | Decreased (Twist, N-cadherin) | [6] |

| AXL siRNA Knockdown | A549, H460 | Increased | Decreased (N-cadherin, Vimentin) | [7] |

| MP470 (Amuvatinib) Treatment | ANV5 | Increased | Decreased (Snail, N-cadherin) | [1] |

Table 3: Functional Effects of Axl Inhibition on Cell Migration and Invasion

| Treatment | Cell Line | Assay Type | Result | Reference |

| AXL siRNA Knockdown | ID8 | Migration & Invasion | Markedly inhibited | [8] |

| R428 Treatment | ID8 | Migration & Invasion | Significantly inhibited | [8] |

| R428 Treatment | ARK1 | Invasion | Inhibited | [9] |

| AXL Antibody | MDA-MB-435s | Migration & Invasion | Reduced by 50% and 95% respectively | [4] |

Signaling Pathways and Experimental Workflows

Axl Signaling in EMT

Axl activation by its ligand Gas6 initiates a cascade of downstream signaling events that converge to promote EMT. Key pathways include the PI3K/Akt and NF-κB pathways. These pathways lead to the activation of transcription factors like Snail and Slug, which in turn repress E-cadherin and upregulate mesenchymal markers.

Experimental Workflow for Assessing this compound's Effect on EMT

A typical workflow to investigate the impact of this compound on EMT involves treating cancer cells with the inhibitor and then assessing changes in molecular markers and cellular functions associated with EMT.

Detailed Experimental Protocols

Western Blot for EMT Markers

This protocol is for detecting changes in the protein levels of E-cadherin (epithelial marker) and N-cadherin/Vimentin (mesenchymal markers).

Materials:

-

Cancer cells treated with this compound or vehicle control (DMSO).

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Lysis:

-

Wash treated cells with ice-cold PBS.

-

Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load 20-30 µg of protein per lane into an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein levels.

-

Transwell Migration and Invasion Assay

This assay measures the ability of cells to migrate through a porous membrane (migration) or invade through an extracellular matrix layer (invasion).

Materials:

-

Transwell inserts (8.0 µm pore size).

-

24-well plates.

-

Serum-free cell culture medium.

-

Medium with a chemoattractant (e.g., 10% FBS).

-

Matrigel (for invasion assay).

-

Cotton swabs.

-

Methanol or 4% paraformaldehyde for fixation.

-

Crystal violet staining solution.

Procedure:

-

Cell Preparation:

-

Culture cells to sub-confluency.

-

Starve cells in serum-free medium for 12-24 hours.

-

Treat cells with this compound or vehicle control for the desired duration.

-

-

Chamber Preparation:

-

For Invasion Assay: Thaw Matrigel on ice. Dilute with cold serum-free medium and coat the top of the Transwell insert membrane. Incubate at 37°C for at least 1 hour to allow the gel to solidify.

-

For Migration Assay: No coating is needed.

-

-

Assay Setup:

-

Add medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Harvest the treated cells and resuspend them in serum-free medium at a concentration of 1x10^5 cells/mL.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migratory/invasive capacity (typically 12-48 hours).

-

-

Cell Removal and Fixation:

-

After incubation, carefully remove the inserts from the plate.

-

Use a cotton swab to gently wipe away the non-migrated/non-invaded cells from the top surface of the membrane.

-

Fix the cells that have migrated to the bottom surface of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-20 minutes.

-

-

Staining and Quantification:

-

Stain the fixed cells with crystal violet solution for 15-30 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Image the bottom of the membrane using a microscope.

-

Count the number of stained cells in several random fields of view. The results are typically expressed as the average number of migrated/invaded cells per field.

-

Conclusion

The Axl receptor tyrosine kinase is a well-established driver of the epithelial-mesenchymal transition, a process integral to cancer progression and metastasis. Inhibition of Axl signaling presents a compelling therapeutic strategy to reverse the mesenchymal phenotype and suppress the invasive capabilities of cancer cells. This compound, as a potent inhibitor of Axl, holds significant promise in this regard. The experimental frameworks and protocols detailed in this guide provide a robust foundation for researchers to investigate the effects of this compound and other Axl inhibitors on EMT. Further studies quantifying the specific impact of this compound on EMT markers and cellular functions will be crucial in advancing its potential as a novel anti-cancer agent.

References

- 1. AXL induces epithelial to mesenchymal transition and regulates the function of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AXL is a marker for epithelial-mesenchymal transition in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Axl is an essential epithelial-to-mesenchymal transition-induced regulator of breast cancer metastasis and patient survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Role of AXL in invasion and drug resistance of colon and breast cancer cells and its association with p53 alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of AXL on the epithelial-to-mesenchymal transition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AXL modulates extracellular matrix protein expression and is essential for invasion and metastasis in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Axl-IN-8 on the Tumor Microenvironment: A Technical Guide

The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, immune cells, stromal cells, blood vessels, and extracellular matrix components. This intricate network plays a pivotal role in tumor progression, metastasis, and response to therapy. A key regulator within the TME is the Axl receptor tyrosine kinase. Overexpression and activation of Axl are associated with poor prognosis in numerous cancers, as it drives aggressive tumor biology and fosters an immunosuppressive milieu.[1][2][3] This guide provides an in-depth technical overview of Axl-IN-8, a potent Axl inhibitor, and its multifaceted impact on the TME, intended for researchers, scientists, and drug development professionals.

Axl: A Key Orchestrator of the Tumor Microenvironment

Axl is a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases.[4][5] Its primary ligand is the growth arrest-specific 6 (Gas6) protein.[1][5] The Gas6/Axl signaling axis is a critical mediator of various cellular processes that contribute to cancer progression, including:

-

Cell Proliferation and Survival: Axl activation triggers downstream signaling cascades, such as the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, which promote cancer cell growth and inhibit apoptosis.[6][7][8]

-

Invasion and Metastasis: Axl signaling is a key driver of the epithelial-to-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties.[2][9][10]

-

Therapy Resistance: Axl has been implicated in both innate and acquired resistance to a wide range of cancer therapies, including chemotherapy, targeted therapies, and immunotherapy.[4][8]

-

Immune Evasion: Axl signaling creates an immunosuppressive TME by modulating the function of various immune cells and promoting the expression of immune checkpoint molecules.[1][3][4]

This compound: A Potent and Selective Axl Inhibitor

This compound is a small molecule inhibitor with high potency against Axl, exhibiting an IC50 of less than 1 nM.[11][12] It also shows inhibitory activity against c-MET with an IC50 in the range of 1-10 nM.[11][12] The potent and selective nature of this compound makes it a valuable tool for investigating the therapeutic potential of Axl inhibition.

Remodeling the Tumor Microenvironment with Axl Inhibition

Pharmacological inhibition of Axl with agents like this compound can profoundly remodel the TME, shifting it from an immunosuppressive to an immune-active state. This remodeling involves effects on various cellular components and signaling pathways.

Reprogramming the Immune Landscape

Axl inhibition has a significant impact on both the innate and adaptive immune compartments of the TME.

-

Myeloid Cells: Axl is highly expressed on myeloid cells, including macrophages and dendritic cells (DCs).[13] Its activation on these cells promotes an immunosuppressive phenotype. Axl inhibition can:

-

Repolarize Macrophages: Shift tumor-associated macrophages (TAMs) from an M2-like (pro-tumor, immunosuppressive) to an M1-like (anti-tumor, pro-inflammatory) phenotype.[2] This is characterized by a reduction in the M2 marker CD206 and an increase in the M1 marker MHC-II (I-A/I-E).[2]

-

Activate Dendritic Cells: Promote the activation of DCs, which are crucial for initiating anti-tumor T-cell responses.[4] Specifically, Axl inhibition can lead to the accumulation and activation of CD103+ cross-presenting DCs within the tumor.[14]

-

-

T-Cells: By reprogramming myeloid cells and reducing overall immunosuppression, Axl inhibition leads to enhanced T-cell activity. This includes:

-

Natural Killer (NK) Cells: Axl signaling is involved in regulating NK cell function. Axl inhibition can enhance the anti-tumor activity of NK cells.[13][14]

Modulating Tumor Cell Phenotype

Axl inhibition directly impacts tumor cells by:

-

Inhibiting Epithelial-to-Mesenchymal Transition (EMT): Axl is a key regulator of EMT.[9] Inhibition of Axl can reverse the mesenchymal phenotype, leading to a more epithelial state, which is associated with reduced invasion and metastasis.[1][10]

-

Upregulating PD-L1 Expression: Interestingly, Axl inhibition can lead to an adaptive immune resistance mechanism by upregulating the expression of PD-L1 on tumor cells.[14] This provides a strong rationale for combining Axl inhibitors with PD-1/PD-L1 immune checkpoint blockade to achieve synergistic anti-tumor effects.[2][14]

Normalizing the Tumor Vasculature and Reducing Hypoxia

Axl inhibition can also impact the physical and physiological characteristics of the TME by:

-

Normalizing Blood Vessels: Leading to a reduction in tumor blood vessel permeability and an increase in perfusion and pericyte coverage.[2]

-

Alleviating Hypoxia: Reducing intratumoral hypoxia, which is a key driver of tumor progression and immunosuppression.[2]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved in Axl's impact on the TME, the following diagrams are provided.

Caption: Axl signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for investigating this compound's impact on the TME.

Quantitative Data Summary

The following tables summarize key quantitative data related to Axl inhibitors and their effects.

Table 1: Potency of this compound

| Compound | Target | IC50 (nM) | Cell Lines Tested | Reference |

| This compound | Axl | <1 | BaF3/TEL-AXL | [11][12] |

| This compound | c-MET | 1-10 | Not specified | [11][12] |

| This compound | - | <10 | BaF3/TEL-AXL (Anti-proliferative) | [11][12] |

| This compound | - | 226.6 | MKN45 (Anti-proliferative) | [11][12] |

| This compound | - | 120.3 | EBC-1 (Anti-proliferative) | [11][12] |

Table 2: Effects of Axl Inhibition on the Tumor Microenvironment (Data from various Axl inhibitors)

| Parameter Measured | Axl Inhibitor | Model System | Outcome | Reference |

| Intratumoral Hypoxia (Pimonidazole staining) | R428 | Neu+ HER2+ Breast Cancer Mouse Model | Reduction in hypoxia (P = 0.0135) | [2] |

| Tumor Blood Vessel Permeability (Fibrinogen/CD31) | R428 | Neu+ HER2+ Breast Cancer Mouse Model | Reduced permeability (P = 0.0087) | [2] |

| Blood Vessel Perfusion (Lectin/CD31) | R428 | Neu+ HER2+ Breast Cancer Mouse Model | Increased perfusion (P = 0.0412) | [2] |

| Pericyte Coverage (αSMA/CD31) | R428 | Neu+ HER2+ Breast Cancer Mouse Model | Increased pericyte coverage (**P < 0.0001) | [2] |

| Macrophage Phenotype (F4/80+ CD206+) | R428 | Neu+ HER2+ Breast Cancer Mouse Model | Decrease in M2-like macrophages (P = 0.0036) | [2] |

| Macrophage Activation (F4/80+ I-A/I-E+) | R428 | Neu+ HER2+ Breast Cancer Mouse Model | Increase in activated macrophages (P = 0.0096) | [2] |

| Intratumoral CD8+ T cells (CD3e+CD8a+) | R428 + anti-PD-1 | Neu+ HER2+ Breast Cancer Mouse Model | Increased number of CD8+ T cells (P = 0.0004) | [2] |

| Activated CD8+ T cells (CD3e+CD8a+CD44+) | R428 + anti-PD-1 | Neu+ HER2+ Breast Cancer Mouse Model | Increased number of activated CD8+ T cells (P = 0.0008, and P < 0.0001) | [2] |

| Activated NK cells (CD3e-NK1.1+CD44+) | R428 + anti-PD-1 | Neu+ HER2+ Breast Cancer Mouse Model | Increased number of activated NK cells (P < 0.0001) | [2] |

| Primary Tumor Weight | R428 + anti-PD-1 | Neu+ HER2+ Breast Cancer Mouse Model | Reduced primary tumor weight (P = 0.0085) | [2] |

Experimental Protocols

This section provides an overview of common methodologies used to study the effects of Axl inhibitors.

Cell Lines and Reagents

-

Cell Lines: A variety of cancer cell lines with known Axl expression levels (e.g., pancreatic, breast, lung cancer lines) are used.[1][2][5]

-

Reagents: Axl inhibitors (e.g., this compound, R428, BGB324) are dissolved in a suitable solvent like DMSO for in vitro experiments. Recombinant Gas6 may be used to stimulate the Axl pathway.[1][4]

In Vitro Assays

-

Kinase Inhibition Assay: The potency of inhibitors against Axl kinase activity is determined using methods like Homogeneous Time-Resolved Fluorescence (HTRF).[13]

-

Cell Proliferation Assay: Cancer cells are treated with varying concentrations of the Axl inhibitor for a defined period (e.g., 72 hours). Cell viability is assessed using assays like MTT or CellTiter-Glo.[14]

-

Wound Healing/Migration Assay: A scratch is made in a confluent monolayer of cancer cells. The rate of wound closure in the presence or absence of the inhibitor is monitored over time to assess cell migration.[14]

-

Invasion Assay: Cells are seeded in the upper chamber of a Matrigel-coated transwell insert. The number of cells that invade through the matrix and migrate to the lower chamber in response to a chemoattractant is quantified.[14]

-

Western Blotting: This technique is used to assess the phosphorylation status of Axl and its downstream signaling proteins (e.g., AKT, ERK) in response to inhibitor treatment.[14]

In Vivo Animal Studies

-

Tumor Models: Syngeneic mouse models (where the tumor and the host are from the same genetic background) are crucial for studying the immune effects of Axl inhibitors.[14] Nude mice (lacking a functional adaptive immune system) can be used as a control to determine the dependency of the anti-tumor effect on the immune system.[14]

-

Treatment: Mice bearing established tumors are treated with the Axl inhibitor (e.g., via oral gavage), a vehicle control, and potentially in combination with other therapies like anti-PD-1 antibodies.[2][14] Tumor growth is monitored regularly.

Immunological Analysis

-

Flow Cytometry (FACS): Tumors are harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD4, CD8, F4/80, CD11c, CD206, PD-L1) to quantify and phenotype the tumor-infiltrating immune cells.[2][14]

-

Immunohistochemistry (IHC) / Immunofluorescence (IF): Tumor sections are stained with antibodies to visualize the spatial distribution and expression of proteins of interest (e.g., Axl, CD8, PD-L1) within the tumor microenvironment.[2][14]

Conclusion

This compound and other potent Axl inhibitors represent a promising therapeutic strategy for a wide range of cancers. Their mechanism of action extends beyond direct anti-tumor effects to a comprehensive reprogramming of the tumor microenvironment. By alleviating immunosuppression, activating anti-tumor immunity, and reversing aggressive tumor cell phenotypes, Axl inhibition creates a more favorable TME for effective cancer treatment. The upregulation of PD-L1 upon Axl inhibition provides a compelling rationale for combination therapies with immune checkpoint blockers, a strategy that has shown significant synergistic efficacy in preclinical models.[2][14] Further investigation and clinical development of Axl inhibitors like this compound are warranted to translate these promising preclinical findings into tangible benefits for cancer patients.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pnas.org [pnas.org]

- 3. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Axl inhibitor-mediated reprogramming of the myeloid compartment of the in vitro tumor microenvironment is influenced by prior targeted therapy treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Tumor-Extrinsic Axl Expression Shapes an Inflammatory Microenvironment Independent of Tumor Cell Promoting Axl Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. oncotarget.com [oncotarget.com]

A Technical Guide to Axl-IN-8 for the Investigation of AXL-Dependent Cancer Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axl-IN-8: Mechanism of Action and Specificity

While this compound is a potent AXL inhibitor, it is important to consider its selectivity profile. It has been shown to also inhibit c-MET, another receptor tyrosine kinase implicated in cancer, with an IC50 in the range of 1-10 nM.[5][6] Researchers should consider this off-target activity when interpreting experimental results and may need to employ complementary approaches, such as genetic knockdown of AXL, to confirm that the observed phenotypes are specifically due to AXL inhibition.

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BaF3/TEL-AXL | Murine Pro-B Cells | <10 | [5][6] |

| MKN45 | Gastric Cancer | 226.6 | [5][6] |

| EBC-1 | Lung Cancer | 120.3 | [5][6] |

Mandatory Visualizations

AXL Signaling Pathway

This diagram illustrates the central role of AXL in activating multiple downstream signaling cascades that promote cancer progression.

Experimental Workflow for Studying this compound

This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical cancer model.

Logical Relationship of this compound's Anti-Cancer Effects

This diagram illustrates the logical flow of how this compound's inhibition of AXL leads to the suppression of key cancer-promoting cellular processes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blot Analysis

This protocol outlines the steps for analyzing the phosphorylation status of AXL and its downstream targets following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in appropriate culture dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes with TBST, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound

-

Vehicle for this compound administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

This compound Administration: Administer this compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.

-

Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length × Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates between the this compound-treated and control groups to evaluate the in vivo efficacy of the inhibitor.

Conclusion

This compound is a powerful research tool for investigating the complex role of AXL signaling in cancer. Its potent and relatively selective inhibitory activity allows for the targeted interrogation of AXL-dependent pathways both in vitro and in vivo. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute experiments aimed at furthering our understanding of AXL biology and its potential as a therapeutic target in oncology. As with any chemical probe, careful experimental design, including appropriate controls and consideration of potential off-target effects, is essential for generating robust and interpretable data.

References

- 1. Regulation of the Receptor Tyrosine Kinase AXL in Response to Therapy and Its Role in Therapy Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]

- 4. broadpharm.com [broadpharm.com]

- 5. wiki-power.com [wiki-power.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. spandidos-publications.com [spandidos-publications.com]

The Discovery and Initial Characterization of Axl-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals